molecular formula C15H19N5O B2430714 1-Ethyl-6-methyl-4-(oxan-4-ylamino)pyrazolo[3,4-b]pyridine-5-carbonitrile CAS No. 2225147-47-5

1-Ethyl-6-methyl-4-(oxan-4-ylamino)pyrazolo[3,4-b]pyridine-5-carbonitrile

Cat. No.: B2430714
CAS No.: 2225147-47-5
M. Wt: 285.351
InChI Key: XMZJYZFFKZXCDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethyl-6-methyl-4-(oxan-4-ylamino)pyrazolo[3,4-b]pyridine-5-carbonitrile (CAS 2225147-47-5) is a chemical compound with the molecular formula C15H19N5O and a molecular weight of 285.34 g/mol . This solid is a functionalized pyrazolo[3,4-b]pyridine derivative, a scaffold recognized in medicinal chemistry for its potential as a kinase inhibitor core. The specific presence of both a tetrahydropyran (oxan) group and a nitrile moiety on the pyridine ring makes it a valuable building block for constructing more complex molecules. Its structure suggests potential applications in pharmaceutical research and development, particularly in the synthesis of targeted therapeutic agents. This product is provided exclusively For Research Use Only and is not intended for diagnostic, therapeutic, or personal use. Researchers can access the SMILES representation (CCn1ncc2c(NC3CCOCC3)c(C#N)c(C)nc21) for computational modeling and compound registration purposes .

Properties

IUPAC Name

1-ethyl-6-methyl-4-(oxan-4-ylamino)pyrazolo[3,4-b]pyridine-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O/c1-3-20-15-13(9-17-20)14(12(8-16)10(2)18-15)19-11-4-6-21-7-5-11/h9,11H,3-7H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMZJYZFFKZXCDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=NC(=C(C(=C2C=N1)NC3CCOCC3)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-ethyl-6-methyl-4-(oxan-4-ylamino)pyrazolo[3,4-b]pyridine-5-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazolo[3,4-b]pyridine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the ethyl and methyl groups: Alkylation reactions using ethyl and methyl halides in the presence of a base such as sodium hydride or potassium carbonate.

    Attachment of the oxan-4-ylamino group: This step involves the nucleophilic substitution reaction of the pyrazolo[3,4-b]pyridine core with an oxan-4-ylamine derivative.

    Formation of the carbonitrile group: This can be accomplished through the reaction of the intermediate compound with cyanogen bromide or other suitable nitrile-forming reagents.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to scale up the synthesis.

Chemical Reactions Analysis

1-Ethyl-6-methyl-4-(oxan-4-ylamino)pyrazolo[3,4-b]pyridine-5-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride or sodium borohydride can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions. Common reagents include halides, amines, and alcohols.

    Hydrolysis: The carbonitrile group can be hydrolyzed to form corresponding carboxylic acids or amides under acidic or basic conditions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Ethyl-6-methyl-4-(oxan-4-ylamino)pyrazolo[3,4-b]pyridine-5-carbonitrile has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-ethyl-6-methyl-4-(oxan-4-ylamino)pyrazolo[3,4-b]pyridine-5-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain kinases or interact with DNA, affecting cellular processes such as proliferation and apoptosis.

Comparison with Similar Compounds

1-Ethyl-6-methyl-4-(oxan-4-ylamino)pyrazolo[3,4-b]pyridine-5-carbonitrile can be compared with other similar compounds, such as:

    Pyrazolo[3,4-b]pyridine derivatives: These compounds share the same core structure but differ in the nature and position of substituents.

    Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: These compounds have a similar heterocyclic framework but with additional rings and functional groups.

    Indole derivatives: These compounds have a different core structure but may exhibit similar biological activities.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Biological Activity

1-Ethyl-6-methyl-4-(oxan-4-ylamino)pyrazolo[3,4-b]pyridine-5-carbonitrile (CAS Number: 2229643-38-1) is a novel compound with a complex structure that incorporates a pyrazole ring and an oxane group. This compound has garnered attention in pharmaceutical research due to its potential biological activities, particularly in the fields of cancer treatment and kinase inhibition.

Chemical Structure and Properties

The molecular formula of the compound is C20H27N7O2C_{20}H_{27}N_{7}O_{2}, with a molecular weight of 397.5 g/mol. Its structure features multiple functional groups that may contribute to its biological activity, including the oxan group which is known for enhancing solubility and bioavailability in drug design.

PropertyValue
Molecular FormulaC20H27N7O2C_{20}H_{27}N_{7}O_{2}
Molecular Weight397.5 g/mol
CAS Number2229643-38-1

Anticancer Activity

Recent studies have explored the anticancer potential of various pyrazolo derivatives, including those structurally related to this compound. These compounds have been tested against human cancer cell lines such as MCF-7 (breast cancer) and K562 (chronic myeloid leukemia). However, findings indicate that while some derivatives exhibit cytotoxic effects, the specific compound has not demonstrated significant cytotoxicity within tested concentration ranges .

Kinase Inhibition

The compound's structural features suggest potential interactions with protein kinases, which are critical targets in cancer therapy. Inhibitors of kinases such as CDK2 and Abl have shown promise in clinical settings. However, preliminary evaluations indicated that this compound did not effectively inhibit these kinases at micromolar concentrations, likely due to the absence of key functional groups necessary for binding .

Case Studies and Research Findings

  • Synthesis and Testing : A study synthesized various pyrazolo derivatives and assessed their biological activity. While some derivatives showed promising results against certain cancer cell lines, this compound was not among those exhibiting significant activity .
  • Molecular Docking Studies : In silico molecular docking studies have been conducted to predict the binding affinity of this compound to various biological targets. These studies are crucial for understanding how modifications to the compound's structure might enhance its activity against specific kinases or other targets .

Q & A

Basic: What are optimized synthetic routes for this compound, and how can reaction conditions improve yield?

Answer:
The synthesis of pyrazolo[3,4-b]pyridine derivatives often employs multi-component reactions. For instance, a one-pot, four-component reaction using 3-aryl-3-oxopropanenitriles, pyrazolones, arylglyoxals, and ammonium acetate in ethanol/water (1:1) with a magnetic layered double hydroxide (LDH) nanocatalyst under reflux achieves yields of 70–85%. Key factors include solvent polarity, catalyst recyclability, and temperature control to minimize side reactions . For hydrolysis or functionalization steps, basic conditions (e.g., NaOH/EtOH) are used to convert nitriles to carboxylic acids, which are further derivatized via hydrazide intermediates .

Advanced: How does the oxan-4-ylamino group at the 4-position influence binding to kinase targets like c-Met?

Answer:
The oxan-4-ylamino group contributes to binding via hydrogen bonding and steric complementarity. In c-Met kinase (PDB: 3U6I), analogous pyrazolo[3,4-b]pyridine scaffolds form π-π interactions with Val1092 and hydrogen bonds with Met1160. Substitutions at the 4-position (e.g., oxan-4-ylamino vs. phenyl) modulate interactions with Asp1164; bulkier groups may disrupt key H-bonds, reducing inhibitory activity. Computational docking and mutagenesis studies are recommended to validate binding modes .

Basic: What spectroscopic/crystallographic methods characterize this compound?

Answer:

  • X-ray crystallography : SHELXL refinement (monoclinic P21/c space group, Z=4) resolves hydrogen bonding networks and crystal packing (e.g., ethanol solvates) .
  • Spectroscopy : IR confirms nitrile (C≡N) stretches (~2200 cm⁻¹), while ¹H/¹³C NMR identifies ethyl/methyl protons (δ 1.2–2.5 ppm) and pyridine carbons. Mass spectrometry validates molecular weight .

Advanced: How do DFT calculations predict electronic properties and reactivity?

Answer:
B3LYP/6-311++G(d,p) and CAM-B3LYP methods calculate frontier molecular orbitals (HOMO-LUMO), polarizability, and hyperpolarizability (β₀), indicating nonlinear optical (NLO) potential. Natural Bond Orbital (NBO) analysis identifies nucleophilic sites (e.g., C7 in HMBPP derivatives). Solvent effects (PCM model) align theoretical UV-Vis spectra with experimental data .

Contradiction Analysis: Why does para-chlorine substitution reduce kinase inhibition vs. unsubstituted analogs?

Answer:
In c-Met inhibitors, para-Cl on phenyl rings disrupts a critical H-bond between the pyrazole C-3 hydrogen and Asp1164 (distance: 2.96 Å in 5a vs. >3.5 Å in 5b). This steric/electronic perturbation lowers binding affinity, as shown in IC₅₀ assays. SAR studies should prioritize substitutions preserving this interaction .

Basic: How do LogP and TPSA affect bioavailability?

Answer:
Derivatives with MLogP ~3.0–4.2 and TPSA <90 Ų (e.g., pyrazolo[3,4-b]pyridine-5-carbonitrile) often comply with Lipinski’s rules (except MW >500). The "boiled-egg" model predicts moderate BBB penetration (PGP−) and high GI absorption, validated via Caco-2 assays .

Advanced: What role do LDH catalysts play in green synthesis?

Answer:
Magnetic LDH nanocatalysts (e.g., Mg-Al oxides) provide Brønsted/Lewis acid sites, enhancing imine formation and cyclization. Their recyclability (5+ cycles) reduces waste, while ethanol/water solvents lower toxicity. Reaction monitoring via TLC/GC-MS optimizes stepwise intermediates .

Basic: What in vitro models assess anticancer activity?

Answer:

  • MTT assays evaluate IC₅₀ values in hepatocellular carcinoma (HCC) lines (e.g., HepG2).
  • Apoptosis markers : Caspase-3/7 activation and Annexin V staining confirm mechanism.
  • Kinase profiling : c-Met phosphorylation assays (Western blot) link activity to target inhibition .

Advanced: How does crystallography inform solubility and stability?

Answer:
Crystal packing (e.g., monoclinic systems) reveals intermolecular H-bonds between the oxan-4-ylamino group and solvent (ethanol), improving solubility. Thermal analysis (DSC/TGA) correlates lattice energy with melting points, guiding salt/cocrystal design .

Methodological: How to address low reproducibility in SHELXL refinement?

Answer:
For twinned or low-resolution

  • Use TWIN/BASF commands in SHELXL for twin-law correction.
  • Apply RIGU restraints to disordered solvent molecules.
  • Validate with R1/wR2 convergence (<5% discrepancy) and GooF ~1.0 .

Note : For computational studies, prioritize open-source tools (e.g., Gaussian, ORCA) and cross-validate with experimental data. Avoid proprietary software without benchmarking.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.